molecular formula C12H13BrF3NO2 B3027809 tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate CAS No. 1393442-28-8

tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate

Cat. No.: B3027809
CAS No.: 1393442-28-8
M. Wt: 340.14
InChI Key: CPPNUIOGCQEMOY-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate (CAS: 1393442-28-8) is a carbamate-protected aromatic amine derivative. Its structure features a tert-butoxycarbonyl (Boc) group attached to the nitrogen of a substituted phenyl ring, which carries a bromine atom at the para position and a trifluoromethyl (CF₃) group at the ortho position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes . This compound is synthesized via palladium-catalyzed cross-coupling reactions, as evidenced by its use in intermediates for pharmaceuticals (e.g., Rivaroxaban precursors) . Its bromine substituent makes it a versatile intermediate for further functionalization, such as Suzuki-Miyaura couplings, while the CF₃ group contributes to lipophilicity and metabolic stability, traits desirable in drug development .

Properties

IUPAC Name

tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-9-5-4-7(13)6-8(9)12(14,15)16/h4-6H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPNUIOGCQEMOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001138589
Record name Carbamic acid, N-[4-bromo-2-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393442-28-8
Record name Carbamic acid, N-[4-bromo-2-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393442-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[4-bromo-2-(trifluoromethyl)phenyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001138589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate typically involves the reaction of 4-bromo-2-(trifluoromethyl)aniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate undergoes various chemical reactions, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate with structurally related compounds, focusing on substituent effects, reactivity, and applications:

Compound Name CAS Number Substituents Key Properties Applications References
This compound 1393442-28-8 Br (para), CF₃ (ortho) High reactivity in cross-coupling; stable under basic conditions Pharmaceutical intermediates (e.g., anticoagulants)
tert-Butyl 2-bromo-5-(trifluoromethyl)phenylcarbamate - Br (ortho), CF₃ (para) Altered regiochemistry reduces steric hindrance; less reactive in para-substitution Intermediate for agrochemicals
tert-Butyl N-[4-methoxy-3-(trifluoromethyl)phenyl]carbamate 432517-46-9 OCH₃ (para), CF₃ (meta) Electron-donating methoxy group stabilizes intermediates; lower electrophilicity Antibacterial agents
tert-Butyl N-[2-amino-4-(trifluoromethyl)phenyl]carbamate 579474-48-9 NH₂ (ortho), CF₃ (para) Amino group enables further functionalization (e.g., amide coupling) Kinase inhibitors
tert-Butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate 1387760-29-3 Cl (para), CF₃ (meta), carbamoyl methyl Enhanced hydrogen-bonding capacity; polar side chain Protease inhibitors

Substituent Effects on Reactivity

  • Bromine vs. Methoxy/Chloro : The bromine atom in the target compound acts as a superior leaving group compared to methoxy or chloro substituents, enabling efficient cross-coupling reactions (e.g., with boronic acids in Suzuki-Miyaura couplings) . Methoxy groups, being electron-donating, stabilize aromatic rings but reduce electrophilicity, limiting their utility in nucleophilic substitutions .
  • Trifluoromethyl Group : The CF₃ group’s electron-withdrawing nature deactivates the aromatic ring, directing electrophilic substitutions to specific positions. This property is critical in designing regioselective reactions for drug intermediates .

Research Findings and Data

Comparative Performance in Drug Development

  • Anticoagulants : The target compound’s bromine atom facilitates late-stage functionalization in Rivaroxaban synthesis, achieving yields >75% in coupling steps .
  • Kinase Inhibitors: Amino-substituted analogs (e.g., CAS 579474-48-9) show 80% yield in amidation reactions, critical for constructing bioactive scaffolds .

Biological Activity

Tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound with a unique molecular structure that includes a tert-butyl group, a carbamate moiety, and a phenyl ring substituted with bromine and trifluoromethyl groups. This combination of substituents enhances its chemical reactivity and potential biological activity, making it an interesting subject for research in medicinal chemistry and other fields.

  • Molecular Formula : C12H13BrF3NO2
  • Molecular Weight : 340.14 g/mol
  • CAS Number : 1393442-28-8

The compound's structure contributes to its reactivity and potential applications in organic synthesis, particularly as an intermediate in the production of biologically active compounds.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit a variety of biological activities, including:

  • Anticancer Properties : Trifluoromethylated phenyl compounds have shown potential in inhibiting cancer cell growth. Studies suggest that the presence of trifluoromethyl groups can enhance the potency of anticancer agents by improving their interaction with biological targets .
  • Antimicrobial Activity : Similar compounds have also demonstrated antimicrobial properties, indicating their potential use in developing new antibiotics or antifungal agents .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or microbial growth.
  • Cell Signaling Modulation : Its structural components can influence signaling pathways critical for cell proliferation and survival.

Anticancer Activity

In vitro studies have shown that compounds similar to this compound can inhibit cell proliferation in cancer cell lines such as MCF7 (breast cancer) and MDA-MB-231. For instance, one study reported that a related compound exhibited submicromolar cytotoxicity towards MCF7 cells, indicating strong potential for further development .

Antimicrobial Studies

Research has indicated that trifluoromethylated compounds possess significant antimicrobial properties. A comparative study highlighted that these compounds could inhibit the growth of various bacterial strains, suggesting their utility in developing new therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamateC12H13BrF3NO2Similar structure with different substitutionPotential anticancer activity
Tert-butyl N-(3-bromophenyl)carbamateC12H13BrNO2Lacks trifluoromethyl groupModerate biological activity
Tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamateC12H13ClF3NO2Chlorine instead of bromineVariable activity based on halogen

Applications in Research and Industry

This compound serves multiple roles:

  • As a substrate in organic synthesis reactions, particularly in forming biaryl compounds through Suzuki coupling.
  • As a precursor for synthesizing pharmacophores used in treating diseases such as glaucoma and HIV .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate?

The compound is typically synthesized via a carbamate-protection strategy. A common approach involves reacting 4-bromo-2-(trifluoromethyl)aniline with tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. Solvents like dichloromethane or THF are used under anhydrous conditions at 0–25°C . Optimization of reaction time (12–24 hours) and stoichiometric ratios (1:1.2 amine to Boc₂O) is critical to minimize side products like N,N-di-Boc derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (δ ~1.3 ppm for CH₃) and aromatic protons (δ 7.2–8.0 ppm). The trifluoromethyl group is identified via ¹⁹F NMR (δ -60 to -65 ppm) .
  • HPLC-MS : For purity assessment and molecular ion detection ([M+H]⁺ expected at m/z ~354–356 for C₁₂H₁₂BrF₃NO₂).
  • IR Spectroscopy : To verify carbamate C=O stretching (~1680–1720 cm⁻¹) .

Q. What safety precautions are recommended during handling?

While the compound is not classified as hazardous, standard lab protocols apply:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine powders.
  • Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How can the compound’s stability under varying pH conditions be systematically analyzed?

Design a kinetic study by incubating the compound in buffered solutions (pH 1–13) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 6, 24, 48 hours). The Boc group is prone to acidic hydrolysis (pH <3), while basic conditions (pH >10) may cleave the carbamate via nucleophilic attack. Data can be modeled using first-order kinetics to calculate half-lives .

Q. What role does this carbamate play in multi-step organic syntheses?

It serves as a protected aniline intermediate in drug discovery. For example, the bromo substituent enables Suzuki-Miyaura cross-coupling to install aryl/heteroaryl groups, while the trifluoromethyl moiety enhances metabolic stability. Post-functionalization, the Boc group is cleaved with TFA to regenerate the free amine for further derivatization .

Q. How can mechanistic insights into its reactivity be gained?

Q. How should contradictory spectral data (e.g., NMR vs. MS) be resolved?

Contradictions may arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC) : To confirm coupling patterns and connectivity.
  • High-Resolution MS : To distinguish between [M+H]⁺ and adducts (e.g., Na⁺/K⁺).
  • X-ray Crystallography : For unambiguous structural confirmation .

Q. What computational tools predict its solubility and partition coefficient (logP)?

Use the ACD/Labs Percepta Platform or EPI Suite to estimate logP (~3.5–4.2) and aqueous solubility (<0.1 mg/mL). Molecular dynamics simulations (MD) with explicit solvent models (e.g., water/octanol) refine predictions by accounting for hydrogen bonding and hydrophobic effects .

Q. What strategies evaluate its potential as a kinase inhibitor scaffold?

  • In vitro assays : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • SAR studies : Modify the bromo or trifluoromethyl groups and assess IC₅₀ shifts.
  • Docking studies : Align the carbamate core with ATP-binding pockets (e.g., using AutoDock Vina) .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/MethodReference
Molecular Weight328.14 g/mol
Melting Point98–102°C (DSC)
logP (Predicted)3.8 (ACD/Labs)
Stability (pH 7.4, 37°C)t₁/₂ >48 hours (HPLC)

Table 2. Common Synthetic Byproducts

ByproductCauseMitigation
N,N-Di-Boc derivativeExcess Boc₂O or prolonged reactionReduce Boc₂O ratio
Hydrolyzed carbamateMoisture exposureAnhydrous conditions

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate
Reactant of Route 2
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tert-butyl N-[4-bromo-2-(trifluoromethyl)phenyl]carbamate

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